molecular formula C7H12N4O2 B6195791 6-(azidomethyl)-4,4-dimethyl-1,3-oxazinan-2-one CAS No. 2680528-75-8

6-(azidomethyl)-4,4-dimethyl-1,3-oxazinan-2-one

Cat. No.: B6195791
CAS No.: 2680528-75-8
M. Wt: 184.2
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Description

6-(Azidomethyl)-4,4-dimethyl-1,3-oxazinan-2-one: is a chemical compound characterized by the presence of an azidomethyl group attached to a 1,3-oxazinan-2-one ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(azidomethyl)-4,4-dimethyl-1,3-oxazinan-2-one typically involves the following steps:

    Formation of the 1,3-oxazinan-2-one ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the azidomethyl group: The azidomethyl group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group (e.g., a halide) is replaced by an azide ion (N₃⁻).

Common reagents used in these reactions include sodium azide (NaN₃) and solvents such as dimethylformamide (DMF) or acetonitrile. Reaction temperatures typically range from room temperature to moderate heating (e.g., 50-80°C).

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring safety protocols are in place due to the potentially hazardous nature of azides.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The azidomethyl group can undergo nucleophilic substitution reactions, where the azide ion is replaced by other nucleophiles.

    Cycloaddition Reactions: The azide group can participate in [3+2] cycloaddition reactions, forming triazoles.

    Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon).

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide (NaN₃), dimethylformamide (DMF), room temperature to moderate heating.

    Cycloaddition: Copper(I) catalysts (CuI), solvents like ethanol or water, room temperature.

    Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C), room temperature to moderate heating.

Major Products

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Cycloaddition: Triazole derivatives.

    Reduction: Corresponding amine derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, 6-(azidomethyl)-4,4-dimethyl-1,3-oxazinan-2-one serves as a versatile intermediate for the preparation of various heterocyclic compounds. Its azide group is particularly useful for click chemistry applications, enabling the formation of triazoles through cycloaddition reactions.

Biology and Medicine

In medicinal chemistry, this compound can be used to synthesize bioactive molecules, including potential drug candidates. The azide group allows for easy modification and conjugation with other biomolecules, facilitating the development of targeted therapies.

Industry

In materials science, this compound can be used in the synthesis of polymers and advanced materials. Its reactive azide group enables cross-linking and functionalization of polymer chains, enhancing material properties.

Mechanism of Action

The mechanism of action of 6-(azidomethyl)-4,4-dimethyl-1,3-oxazinan-2-one largely depends on the specific application and the chemical reactions it undergoes. In cycloaddition reactions, the azide group reacts with alkynes or alkenes to form triazoles, a process facilitated by copper(I) catalysts. In reduction reactions, the azide group is converted to an amine, which can then participate in further chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    6-(Azidomethyl)-4,4-dimethyl-1,3-oxazinan-2-one: can be compared with other azidomethyl-substituted heterocycles, such as:

Uniqueness

The uniqueness of this compound lies in its specific ring structure and the presence of the azidomethyl group. This combination provides distinct reactivity and versatility in chemical synthesis, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

2680528-75-8

Molecular Formula

C7H12N4O2

Molecular Weight

184.2

Purity

95

Origin of Product

United States

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